

HPLC method for simultaneous determination of lidocaine and tribenoside

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Compound Focus: Tribenoside

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Then, I will now begin writing the main body of the application note.

Development and Validation of an HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside in Pharmaceutical Formulations

Introduction

Lidocaine hydrochloride (LH) and **Tribenoside** (TR) represent a **therapeutic combination** frequently employed in pharmaceutical preparations for the treatment of hemorrhoidal symptoms. LH, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, is a **widely utilized local anesthetic** that provides rapid symptomatic relief through its action on nerve impulse transmission. TR, a mixture of α - and β -anomers of ethyl 3,5,6-tri-O-benzyl-d-glucopyranoside, exhibits **anti-inflammatory and**

venotropic properties, contributing to the reduction of inflammation and improvement of venous tone [1]. Despite their complementary therapeutic effects, official pharmacopeial methods (European Pharmacopeia and British Pharmacopeia) describe separate liquid chromatographic procedures for the determination of each drug substance along with their respective impurities, making simultaneous quantification impossible in a single analytical run [1].

The **analytical challenge** of simultaneous determination extends beyond the active ingredients to include their related compounds. LH may contain impurities such as 2,6-dimethylaniline (DMA) and 2-chloro-2',6'-acetoxylicide (CAX), while TR may contain benzaldehyde (BA), dibenzyl ether (DBE), and **tribenoside** impurity A (TRA) [1]. Prior to this method development, no analytical procedure had been reported in the literature for the simultaneous quantification of LH and TR along with their impurities in pharmaceutical products. This application note addresses this gap by presenting a **comprehensive validated HPLC method** that enables efficient, reliable simultaneous analysis of both active compounds and their impurities, significantly reducing analytical time and costs compared to separate determinations.

Materials and Methods

Reagents and Chemicals

All chemicals and reagents utilized should be of **analytical or HPLC grade** to ensure optimal chromatographic performance. The method requires lidocaine hydrochloride ($\geq 97\%$ purity), **tribenoside** ($\geq 98\%$ purity), and their respective impurities (DMA, CAX, BA, DBE, TRA) as reference standards. Acetonitrile and methanol should be of **HPLC grade** for mobile phase preparation. Orthophosphoric acid (85%) is needed for mobile phase pH adjustment, and absolute ethanol is required for sample extraction procedures. Water must be purified through a Milli-Q Water Purification System or equivalent to achieve **18.2 M Ω -cm resistivity** [1].

Instrumentation and Chromatographic Conditions

The analysis is performed using a **high-performance liquid chromatography** system equipped with a quaternary or binary pump, autosampler, column thermostat, and diode array detector (DAD). The separation

is achieved on a **C18 column** (150 mm × 4.6 mm, 5 μm particle size) maintained at 25°C. The mobile phase consists of a gradient mixture of acetonitrile (component A) and 0.1% orthophosphoric acid in water (component B) at a flow rate of 1.0 mL/min. The **gradient elution program** is detailed in Table 1. Detection is performed at **230 nm and 254 nm** for optimal sensitivity for all analytes, with an injection volume of 10-20 μL [1].

Table 1: Gradient Elution Program for HPLC Analysis

Time (min)	% Component A (Acetonitrile)	% Component B (0.1% Orthophosphoric Acid)
0	30	70
10	60	40
15	80	20
20	80	20
25	30	70
30	30	70

Standard Solution Preparation

Primary stock solutions of LH (approximately 1.0 mg/mL) and TR (approximately 2.5 mg/mL) are prepared separately in ethanol. Working standard solutions are prepared by appropriate dilution of the stock solutions with ethanol to obtain concentrations of approximately 20 μg/mL for LH and 50 μg/mL for TR. For impurity analysis, stock solutions of each impurity are prepared at approximately 0.1 mg/mL in ethanol, and mixed appropriately to create **system suitability solutions** containing all analytes of interest [1].

Sample Preparation

For the analysis of pharmaceutical formulations (creams or ointments), an **accurate weight** of the homogenized sample equivalent to approximately 20 mg of LH and 50 mg of TR is transferred to a

volumetric flask. Ethanol is added, and the mixture is subjected to **liquid-liquid extraction** with vigorous shaking for 10-15 minutes. The extract is then diluted to volume with ethanol, followed by centrifugation at 3000 rpm for 5 minutes. The **supernatant is filtered** through a 0.45 μm membrane filter prior to injection into the HPLC system [1].

Method Validation

The developed HPLC method was comprehensively validated according to the **International Conference on Harmonisation (ICH) guidelines** to ensure reliability, accuracy, and reproducibility for its intended application [1] [2].

Specificity and Selectivity

The method demonstrated **excellent specificity** by achieving baseline separation of all target analytes—LH, TR, and their respective impurities (DMA, CAX, BA, DBE, TRA). The **chromatographic resolution** between critical pairs was greater than 1.5, indicating sufficient separation capacity. The specificity was confirmed by injecting individual standard solutions and comparing retention times, as well as through peak purity assessment using diode array detection [1].

Linearity and Range

The linearity of the method was evaluated by analyzing standard solutions at **multiple concentration levels** across the specified range for each analyte. The linear regression analysis demonstrated excellent correlation coefficients ($r > 0.9997$) for all compounds, confirming a strong linear relationship between peak area and concentration. The linearity ranges were established to cover approximately 50-150% of the target assay concentrations [1].

*Table 2: Method Validation Parameters for Lidocaine HCl, **Tribenoside**, and Their Impurities*

Analyte	Linear Range (µg/mL)	Correlation Coefficient (r)	LOD (µg/mL)	LOQ (µg/mL)	Precision (% RSD)	Accuracy (% Recovery)
LH	5-30	>0.9997	4.36	13.21	<1.97	98.17-101.94
TR	10-75	>0.9997	7.60	23.04	<1.97	98.17-101.94
Impurities	0.05-0.5	>0.9990	<0.11	<0.33	<2.0	98.50-101.50

Accuracy and Precision

Method accuracy was determined through **recovery studies** by spiking known amounts of reference standards into placebo formulations at three different concentration levels (50%, 100%, and 150% of target concentration). The mean recovery values for all analytes ranged from **98.17% to 101.94%**, well within acceptable limits [1]. Precision was evaluated through both **repeatability (intra-day)** and **intermediate precision (inter-day)** studies. The relative standard deviation (RSD) for both intra-day and inter-day precision was below 1.97% for all analytes, demonstrating excellent method precision [1] [2].

Sensitivity (LOD and LOQ)

The **limits of detection (LOD)** and **limits of quantification (LOQ)** were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. As summarized in Table 2, the method demonstrated adequate sensitivity for the quantification of both active ingredients and their impurities at the specified concentrations [1].

Robustness

The **robustness** of the method was evaluated by deliberately introducing small variations in chromatographic parameters, including mobile phase composition ($\pm 2\%$), flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and detection wavelength (± 2 nm). The method proved **robust under all tested conditions**, with system suitability parameters remaining within specified limits [1].

Experimental Protocols

Step-by-Step Analytical Procedure

- **Mobile Phase Preparation:** Prepare 1000 mL of 0.1% orthophosphoric acid by adding 1.0 mL of orthophosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix well and degas by sonication for 10 minutes. Use HPLC-grade acetonitrile as the organic modifier.
- **Standard Solution Preparation:** Accurately weigh approximately 10 mg of LH and 25 mg of TR reference standards into a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol. Transfer 1.0 mL of this solution to a 10 mL volumetric flask and dilute to volume with ethanol to obtain working standard solutions.
- **Sample Preparation:** Accurately weigh approximately 1.0 g of pharmaceutical formulation (equivalent to 20 mg LH and 50 mg TR) into a 100 mL volumetric flask. Add about 70 mL of ethanol and shake vigorously for 15 minutes. Dilute to volume with ethanol, centrifuge at 3000 rpm for 5 minutes, and filter the supernatant through a 0.45 μm membrane filter.
- **Chromatographic System Setup:** Install a C18 column (150 mm \times 4.6 mm, 5 μm) in the column oven maintained at 25°C. Set the mobile phase flow rate to 1.0 mL/min and the detection wavelengths to 230 nm and 254 nm. Allow the system to equilibrate for at least 30 minutes before analysis.
- **System Suitability Test:** Inject the system suitability solution and ensure that the resolution between any two adjacent peaks is not less than 1.5. The tailing factor for all peaks should be less than 2.0, and the theoretical plates for LH and TR should be greater than 2000.
- **Sample Analysis:** Inject the prepared standard and sample solutions (injection volume: 10-20 μL) and record the chromatograms for 30 minutes.

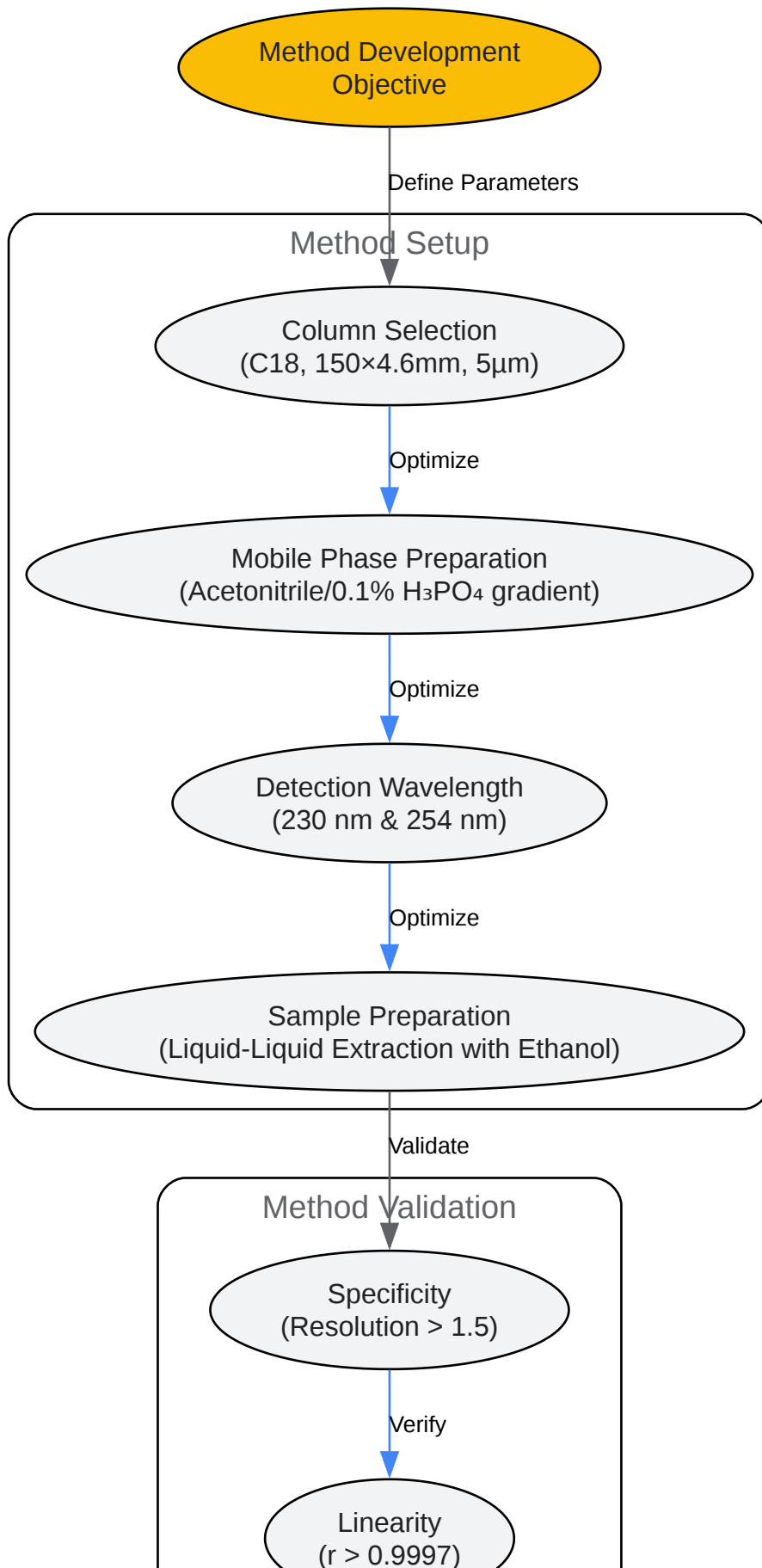
Column Selection Protocol Based on QSRR Approach

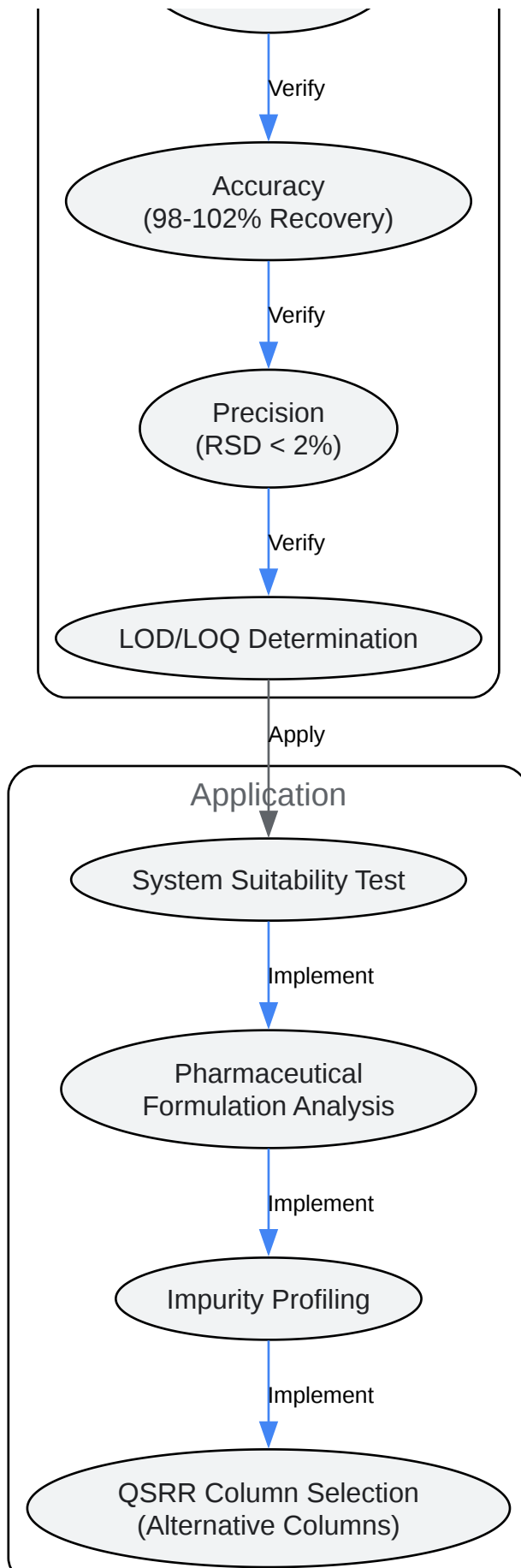
The **Quantitative Structure-Retention Relationship (QSRR)** approach provides a systematic method for column selection when the specified column is unavailable. The following protocol is recommended:

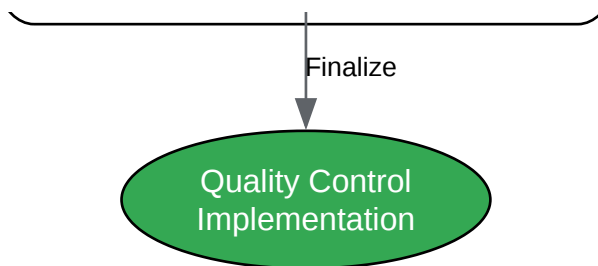
- **Column Characterization:** Evaluate potential alternative columns using the QSRR models based on structural descriptors of test analytes, including total dipole moment (μ), electron excess charge of the most negatively charged atom (δ_{Min}), and water-accessible molecular surface area (AWAS) [1].
- **Factor Analysis:** Perform factor analysis on the QSRR regression parameters to classify columns with similar chromatographic properties.
- **Performance Verification:** Test the selected column using the system suitability test mixture to verify that all SST parameters meet the acceptance criteria.

This approach was validated using 12 different RP-LC stationary phases, demonstrating that columns selected based on QSRR classification provided **comparable separation** for LH, TR, and their impurities [1].

The following workflow diagram (Figure 1) illustrates the method development and validation process:







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Figure 1: Workflow for HPLC Method Development and Validation Process

Application to Pharmaceutical Analysis

The developed method has been **successfully applied** to the analysis of commercial pharmaceutical preparations containing LH and TR, specifically Procto-Glyvenol cream and Procto-Hemolan cream [1]. These formulations are labeled to contain 2% of LH and 5% of TR, corresponding to 20 mg of LH and 50 mg of TR per 1 g of cream. The sample preparation protocol involving **liquid-liquid extraction with ethanol** proved effective in extracting both active ingredients while removing matrix interferences. The method enabled **reliable quantification** of both active compounds and their impurities in these complex formulations, with assay results falling within the specified ranges of 90-110% of the labeled claim [1].

The **comparative advantage** of this method over pharmacopeial procedures lies in its ability to simultaneously determine both active ingredients and their related compounds in a single chromatographic run, significantly reducing analysis time and operational costs. Furthermore, the incorporation of the **QSRR approach** for column selection provides analytical laboratories with a systematic strategy for method transfer and troubleshooting when the original specified column is unavailable [1]. This is particularly valuable in regulatory environments where method robustness and reproducibility are critical.

Conclusion

The developed HPLC method represents a **reliable, specific, and accurate** analytical procedure for the simultaneous determination of lidocaine hydrochloride and **tribenoside** along with their impurities in pharmaceutical preparations. The method has been **comprehensively validated** in accordance with ICH guidelines, demonstrating excellent performance characteristics across all validation parameters. The

incorporation of the QSRR approach for column classification provides an **innovative solution** to the common practical challenge of column availability in pharmaceutical analysis. This method offers significant advantages over existing pharmacopeial methods in terms of **efficiency and comprehensiveness**, making it highly suitable for routine quality control applications in pharmaceutical manufacturing and stability testing.

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References

1. Development of the HPLC Method for Simultaneous ... [pmc.ncbi.nlm.nih.gov]
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